1,6-脱氢曲马多盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tramadol hydrochloride is a synthetic analgesic drug exhibiting opioid and non-opioid properties, acting mainly on the central nervous system . It has been mostly used to treat pain, although its use to treat anxiety and depression has also been documented .

Synthesis Analysis

The synthesis of tramadol hydrochloride involves a process that comprises reacting an intermediate with HCl in the presence of a catalytic amount of water . The process can be carried out in the absence of 1,4-dioxane or other category 1 carcinogenic solvent, and in one step, providing commercial advantages of simplicity, safety, and purity .Molecular Structure Analysis

The crystal structure of tramadol hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Tramadol hydrochloride crystallizes in space group Cc with a = 9.680 72 (2), b = 19.191 27 (4), c = 9.285 94 (1) Å, β = 100.5923 (1)°, V = 1695.795 (5) Å 3, and Z = 4 .Chemical Reactions Analysis

Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . The principal cytochrome P450 isoenzyme involved is CYP2E1, with CYP1A2 and CYP3A4 as additional pathways .科学研究应用

镇痛效果及机制

曲马多因其通过双重机制(弱 μ-阿片受体激动和抑制去甲肾上腺素和血清素再摄取)治疗中度至重度疼痛而被广泛认可。这种多方面的机制有助于其对各种类型疼痛的有效性,包括急性术后疼痛、骨关节炎等慢性疼痛以及神经性疼痛 (Bravo、Micó 和 Berrocoso,2017 年; Radbruch、Grond 和 Lehmann,1996 年)。

临床应用和安全性

曲马多的临床用途扩展到各个医学领域,包括牙科,在特定情况下(例如当 NSAID 禁用时)作为替代镇痛剂 (Moore,1999 年)。此外,与传统阿片类药物相比,曲马多具有良好的安全性且副作用较少,使其成为老年人、肾或肝功能受损患者以及有胃肠道问题风险患者的可行选择 (Scott 和 Perry,2000 年)。

药理学见解

新出现的证据表明,曲马多的作用还可能涉及与各种受体系统(包括毒蕈碱、血清素和尼古丁乙酰胆碱受体)的相互作用,表明其药效学特征复杂 (Mimami,2005 年)。此外,曲马多已被确定为在特定疾病(如纤维肌痛)中的潜在用途,其镇痛特性可能特别有益 (Maclean 和 Schwartz,2015 年)。

毒理学和药代动力学考虑因素

尽管曲马多被广泛使用和获益,但它与癫痫发作和血清素综合征等风险相关,因此需要仔细考虑患者病史和并发用药 (Hassamal、Miotto、Dale 和 Danovitch,2018 年)。其药代动力学,包括代谢和排泄,是最大程度减少不良反应和优化治疗结果的关键因素 (Barbosa、Faria、Queirós、Moreira、Carvalho 和 Dinis-Oliveira,2016 年)。

作用机制

Target of Action

1,6-Dehydro Tramadol Hydrochloride, also known as 9GAQ4395V5, primarily targets the µ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets of many analgesic drugs .

Mode of Action

The compound acts as an agonist of the µ-opioid receptors . It also inhibits the reuptake of serotonin (SSRI) and norepinephrine (SNRI) . This dual action on opioid receptors and neurotransmitter reuptake contributes to its analgesic effects .

Biochemical Pathways

The compound’s action on µ-opioid receptors and its inhibition of serotonin and norepinephrine reuptake affect multiple biochemical pathways. These include pain signaling pathways in the central nervous system and pathways involved in mood regulation .

Pharmacokinetics

The pharmacokinetics of 1,6-Dehydro Tramadol Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2B6, and CYP2D6 . The metabolites produced, particularly the active metabolite (+)-M1, contribute to the compound’s analgesic effects .

Result of Action

The activation of µ-opioid receptors and the inhibition of serotonin and norepinephrine reuptake result in analgesic effects , making the compound effective in treating moderate to severe pain . Misuse can lead to adverse effects, including seizures, cns depression, and serotonin syndrome .

Action Environment

The action, efficacy, and stability of 1,6-Dehydro Tramadol Hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants, can enhance the risk of adverse effects . Genetic factors, such as polymorphisms in the genes encoding the metabolizing enzymes, can also influence the compound’s action .

安全和危害

Serious potential consequences of overdosage are respiratory depression, lethargy, coma, seizure, cardiac arrest, and death . Tramadol should not be used if you have severe breathing problems, a blockage in your stomach or intestines, or if you have recently used alcohol, sedatives, tranquilizers, narcotic medication, or an MAO inhibitor .

未来方向

属性

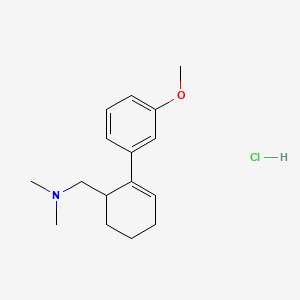

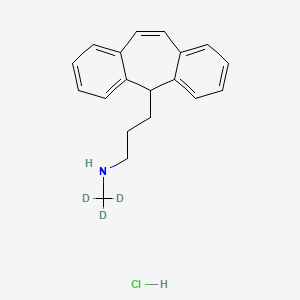

IUPAC Name |

1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3;/h6,8-11,14H,4-5,7,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYGAWYKBWMJNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66170-31-8 |

Source

|

| Record name | 1,6-Dehydro tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(3-Methoxy-phenyl)-cyclohex-2-enylmethyl]-dimethyl-amine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DEHYDRO TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GAQ4395V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)

![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)